Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Phenoxypropylamine (CAS 6437-49-6) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 2-Phenoxypropylamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.
Introduction and Strategic Importance
2-Phenoxypropylamine, with the CAS number 6437-49-6, belongs to the phenoxypropanolamine class of compounds. Its structure, featuring a reactive primary amine, a chiral center, and a stable phenoxy moiety, makes it a valuable building block for creating a diverse range of more complex molecules. In the landscape of drug development, intermediates like 2-Phenoxypropylamine are critical starting points for the synthesis of novel therapeutic agents. The strategic manipulation of its functional groups allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. Phenoxypropylamine derivatives have been investigated for various pharmacological activities, including potential antiulcer and gastric acid antisecretory effects[1].
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The data for 2-Phenoxypropylamine and its common salt form are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties, particularly solubility and melting point, differ significantly.
| Property | 2-Phenoxypropylamine (Free Base) | 2-Phenoxypropylamine Hydrochloride | References |
| CAS Number | 6437-49-6 | 6437-49-6 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | [2][5][6] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol (calculated) | [2] |
| IUPAC Name | 2-phenoxypropan-1-amine | 2-phenoxypropan-1-amine hydrochloride | [6] |
| Boiling Point | Not specified | 240.5°C at 760 mmHg | [3] |
| Melting Point | Not specified | 99.5°C | [3] |
| Density | Not specified | 1.004 g/cm³ | [3] |
| Purity (Typical) | >97% | >98% (HPLC) | [2][6] |
| Storage Conditions | Room temperature | Room temperature | [2] |
Synthesis and Manufacturing Insights
The synthesis of 2-Phenoxypropylamine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route proceeds via the formation of a ketone intermediate, followed by reductive amination.
Synthetic Pathway Overview
The synthesis can be logically broken down into two primary stages:
-
Williamson Ether Synthesis: Formation of the phenoxy-ketone intermediate (1-phenoxypropan-2-one) from phenol and an acetone equivalent.
-
Reductive Amination: Conversion of the ketone to the target primary amine.
This pathway is advantageous as the starting materials are readily available, and the reactions are generally robust and scalable.
Caption: Synthetic workflow for 2-Phenoxypropylamine.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method adapted from established procedures for analogous compounds[7]. Causality : The choice of a weak base like potassium carbonate is to deprotonate the phenol without causing side reactions with the chloroacetone. KI acts as a catalyst to facilitate the substitution reaction. Reductive amination is a standard and efficient method for converting ketones to amines.
Stage 1: Synthesis of 1-Phenoxypropan-2-one
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1 mol equiv), anhydrous potassium carbonate (1.5 mol equiv), and potassium iodide (0.1 mol equiv) in 250 mL of dry acetone.
-
Reaction Initiation: Heat the mixture to 60°C with vigorous stirring for 1 hour.
-
Addition of Alkylating Agent: Add α-chloroacetone (1 mol equiv) dropwise to the heated mixture over 30 minutes.
-
Reaction Completion: Maintain the reaction at 60°C for an additional 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 1-phenoxypropan-2-one can be purified by column chromatography on silica gel.
Stage 2: Reductive Amination to 2-Phenoxypropylamine
-
Setup: In a flask, dissolve the purified 1-phenoxypropan-2-one (1 mol equiv) in methanol.
-
Amine Source: Add ammonium acetate (approx. 10 mol equiv).
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 mol equiv) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by carefully adding 1M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane or ethyl acetate.
-
Final Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2-Phenoxypropylamine, can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 2-Phenoxypropylamine is paramount for its use in subsequent research and development. A multi-pronged analytical approach is recommended.
Analytical Workflow
The following workflow ensures a comprehensive characterization of the synthesized compound.
Caption: Recommended analytical workflow for 2-Phenoxypropylamine.
Key Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons of the phenoxy group, the methine and methylene protons of the propyl chain, and the methyl group.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is standard for determining purity and for quantitative assays[6][8]. A typical system would use a C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid)[8].
-
Mass Spectrometry (MS): Coupled with LC or GC, mass spectrometry confirms the molecular weight of the compound, providing definitive identification[8].
-
Chiral HPLC: Since 2-Phenoxypropylamine possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they often exhibit different pharmacological activities[9]. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are widely used for this purpose[10][11][12].
Applications in Drug Development
2-Phenoxypropylamine serves as a key intermediate in the synthesis of pharmacologically active compounds. Its utility stems from the ability to derivatize the primary amine group to introduce a wide variety of functionalities.
-
Scaffold for Bioactive Molecules: The phenoxypropylamine core is a "privileged scaffold" in medicinal chemistry. It can be found in molecules targeting a range of biological systems. For instance, related structures are explored as H2-receptor antagonists for antiulcer applications[1].
-
Building Block for Novel Chemical Entities (NCEs): The primary amine of 2-Phenoxypropylamine is a nucleophilic handle for reactions such as acylation, alkylation, and reductive amination. This allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets. While direct evidence for 2-Phenoxypropylamine is limited in the provided search results, the broader class of phenylalkylamines are invaluable as pharmaceutical intermediates for developing new medicinal compounds[13][14][15].
-
Probing Structure-Activity Relationships (SAR): By synthesizing a library of compounds derived from 2-Phenoxypropylamine with systematic modifications, researchers can effectively probe the SAR of a target receptor or enzyme. This iterative process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a primary amine, 2-Phenoxypropylamine requires careful handling. While a specific Safety Data Sheet (SDS) was not retrieved, general precautions for this class of compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood[16][17].
-
Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes. Primary amines can be corrosive and may cause skin and eye irritation or burns[16][18].
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of significant exposure[17][19][20].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2]. Keep away from strong oxidizing agents.
By adhering to these guidelines, researchers can safely and effectively utilize 2-Phenoxypropylamine in their discovery and development workflows.
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